molecular formula C9H10N2O4 B13153068 2-(Ethylamino)-4-nitrobenzoic acid

2-(Ethylamino)-4-nitrobenzoic acid

Cat. No.: B13153068
M. Wt: 210.19 g/mol
InChI Key: UVECPLHQYFROMQ-UHFFFAOYSA-N
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Description

2-(Ethylamino)-4-nitrobenzoic acid is an organic compound that features both an ethylamino group and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-4-nitrobenzoic acid typically involves the nitration of ethylaminobenzoic acid. The process begins with the ethylation of aminobenzoic acid, followed by nitration under controlled conditions to introduce the nitro group at the para position relative to the carboxylic acid group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-4-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: The major product is typically the corresponding nitrobenzoic acid.

    Reduction: The major product is the corresponding aminobenzoic acid.

    Substitution: The products depend on the specific substituents introduced during the reaction.

Scientific Research Applications

2-(Ethylamino)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-nitrobenzoic acid: Similar structure but lacks the ethyl group.

    4-Nitrobenzoic acid: Lacks the ethylamino group.

    2-Ethylamino-5-nitrobenzoic acid: Similar but with the nitro group in a different position.

Uniqueness

2-(Ethylamino)-4-nitrobenzoic acid is unique due to the presence of both the ethylamino and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

2-(ethylamino)-4-nitrobenzoic acid

InChI

InChI=1S/C9H10N2O4/c1-2-10-8-5-6(11(14)15)3-4-7(8)9(12)13/h3-5,10H,2H2,1H3,(H,12,13)

InChI Key

UVECPLHQYFROMQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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